molecular formula C9H18ClN B2419421 1-Azaspiro[4.5]decane hydrochloride CAS No. 1423026-09-8

1-Azaspiro[4.5]decane hydrochloride

Cat. No.: B2419421
CAS No.: 1423026-09-8
M. Wt: 175.7
InChI Key: KWMBQJLMRFYETK-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decane hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Mechanism of Action

Target of Action

1-Azaspiro[4.5]decane hydrochloride, also known as Buspirone, primarily targets the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

Buspirone acts as a partial agonist of the 5-HT1A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help balance serotonin levels in the brain, which can alleviate symptoms of anxiety.

Biochemical Pathways

The primary biochemical pathway affected by Buspirone is the serotonergic system . By partially activating 5-HT1A receptors, Buspirone can help regulate serotonin levels in the brain. This can have downstream effects on mood and anxiety levels.

Pharmacokinetics

Buspirone is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in several active metabolites . The overall bioavailability is variable and around 4-5% . Its metabolites are primarily eliminated in the urine (29-63%) and less so via fecal excretions (18-38%) . The half-life is approximately 2.5 hours .

Result of Action

The molecular and cellular effects of Buspirone’s action primarily involve the modulation of serotonin levels in the brain. By acting as a partial agonist of 5-HT1A receptors, Buspirone can help balance serotonin levels, which can reduce symptoms of anxiety .

Action Environment

The action, efficacy, and stability of Buspirone can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas as it is air sensitive and hygroscopic . , indicating that the health status of the individual can impact the drug’s efficacy and safety. Furthermore, drug combinations that impact CYP3A4 function require monitoring or dose adjustments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction typically requires a base such as sodium hydride and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-Azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Azaspiro[4.5]decane hydrochloride can be compared with other similar spirocyclic compounds, such as:

  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride
  • 8-Thia-1-azaspiro[4.5]decane hydrochloride
  • 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the ring system. The presence of different heteroatoms can significantly influence the chemical reactivity and biological activity of these compounds .

1-Azaspiro[4

Properties

IUPAC Name

1-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-5-9(6-3-1)7-4-8-10-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBQJLMRFYETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-09-8
Record name 1-azaspiro[4.5]decane hydrochloride
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